2-(tert-Butyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
2-(tert-Butyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
Brand Name:
Vulcanchem
CAS No.:
219599-99-2
VCID:
VC21088982
InChI:
InChI=1S/C13H19F3N4/c1-12(2,3)11-18-9(13(14,15)16)8-10(19-11)20-6-4-17-5-7-20/h8,17H,4-7H2,1-3H3
SMILES:
CC(C)(C)C1=NC(=CC(=N1)N2CCNCC2)C(F)(F)F
Molecular Formula:
C13H19F3N4
Molecular Weight:
288.31 g/mol
2-(tert-Butyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
CAS No.: 219599-99-2
Cat. No.: VC21088982
Molecular Formula: C13H19F3N4
Molecular Weight: 288.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 219599-99-2 |
|---|---|
| Molecular Formula | C13H19F3N4 |
| Molecular Weight | 288.31 g/mol |
| IUPAC Name | 2-tert-butyl-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidine |
| Standard InChI | InChI=1S/C13H19F3N4/c1-12(2,3)11-18-9(13(14,15)16)8-10(19-11)20-6-4-17-5-7-20/h8,17H,4-7H2,1-3H3 |
| Standard InChI Key | LNKWEXSUCTYYAC-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=NC(=CC(=N1)N2CCNCC2)C(F)(F)F |
| Canonical SMILES | CC(C)(C)C1=NC(=CC(=N1)N2CCNCC2)C(F)(F)F |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator